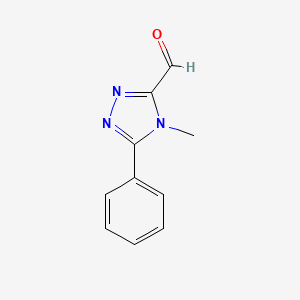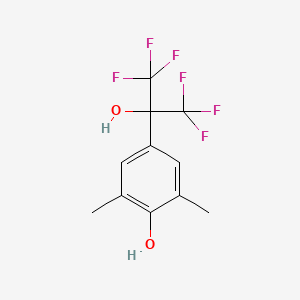
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound with the molecular formula C17H24N2O6. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, which are widely used in peptide synthesis to protect amino groups from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl groups. This is usually achieved by reacting the amino acid with benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group of the amino acid is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups can be removed under acidic or basic conditions to yield the free amino groups.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used for the removal of the benzyloxycarbonyl group.
Coupling: Common reagents include DIC, NHS, and 1-hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions are typically peptides or amino acid derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the preparation of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino groups from unwanted reactions during the synthesis process. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[[(benzyloxy)carbonyl]amino]-6-[(tert-butoxycarbonyl)amino]hexanoate: Similar in structure but with a longer carbon chain.
Methyl 2-[[(benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]butanoate: Similar in structure but with a shorter carbon chain.
Uniqueness
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific combination of protecting groups and its application in peptide synthesis. The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups allows for selective protection and deprotection of amino groups, making it a valuable tool in organic synthesis.
Eigenschaften
Molekularformel |
C17H24N2O6 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22) |
InChI-Schlüssel |
MDMZRMHNXPKKND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(4-Fluorobenzyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8785207.png)


![2-(Dimethylamino)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8785227.png)

![7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B8785238.png)

